N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide
CAS No.: 1226432-49-0
Cat. No.: VC6253553
Molecular Formula: C16H20N2O
Molecular Weight: 256.349
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226432-49-0 |
|---|---|
| Molecular Formula | C16H20N2O |
| Molecular Weight | 256.349 |
| IUPAC Name | 2-(3-methylphenyl)-N-(3-pyrrol-1-ylpropyl)acetamide |
| Standard InChI | InChI=1S/C16H20N2O/c1-14-6-4-7-15(12-14)13-16(19)17-8-5-11-18-9-2-3-10-18/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,17,19) |
| Standard InChI Key | CNURCAUGGXOXPF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC(=O)NCCCN2C=CC=C2 |
Introduction
Structural and Chemical Identity of N-(3-(1H-Pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide
Molecular Architecture
The compound features:
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Acetamide backbone: A central carbonyl group (C=O) bonded to a nitrogen atom, forming the amide functional group.
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m-Tolyl substituent: A toluene ring with a methyl group at the meta position (C3 of the benzene ring), conferring hydrophobicity and steric bulk.
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Pyrrole-propyl chain: A three-carbon alkyl chain terminating in a 1H-pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom.
The IUPAC name reflects this connectivity: the acetamide’s nitrogen is bonded to a propyl chain bearing a pyrrole group, while the carbonyl carbon is attached to the m-tolyl moiety.
Synthetic Analogues and Context
While no direct synthesis of this compound is documented in the provided sources, structurally related molecules offer critical insights:
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Pyrrole-acetamide hybrids: Studies on analogs like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide ( ) demonstrate the feasibility of coupling pyrrole derivatives with acetamide structures via nucleophilic acyl substitution or condensation reactions.
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m-Tolyl incorporation: The meta-methylbenzene group is a common substituent in drug design, as seen in derivatives of 4-hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide (), where its steric and electronic properties modulate biological activity.
Synthesis and Reaction Pathways
Route 1: Amide Coupling via Carbodiimide Chemistry
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Step 1: Synthesis of 2-(m-tolyl)acetic acid
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Friedel-Crafts acylation of toluene with chloroacetyl chloride, followed by hydrolysis.
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Step 2: Preparation of 3-(1H-pyrrol-1-yl)propan-1-amine
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Alkylation of pyrrole with 1-bromo-3-chloropropane, followed by Gabriel synthesis to introduce the amine group.
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Step 3: Coupling via EDC/HOBt
Reaction Scheme:
Route 2: One-Pot Multicomponent Reaction
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Adapting methods from thieno[2,3-c]isoquinoline syntheses ( ), a three-component reaction between m-tolylacetaldehyde, pyrrole, and an isocyanide could yield the target compound under microwave-assisted conditions.
Optimization and Yield Considerations
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance amide bond formation efficiency ( ).
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Catalysis: Piperidine or sodium acetate trihydrate may accelerate cyclization steps, as evidenced in tetrahydroisoquinoline syntheses ( ).
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Yield estimation: Analogous reactions report yields of 70–85% for structurally related acetamides ( ,).
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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Amide C=O stretch: Strong absorption at ~1650–1680 cm⁻¹ ( , ).
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N-H stretch: Broad band at ~3300 cm⁻¹ (amide).
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Aromatic C-H stretches: Peaks at 3050–3100 cm⁻¹ (m-tolyl and pyrrole).
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Methyl group (m-tolyl): Symmetric/asymmetric stretches at ~2870 and 2960 cm⁻¹.
¹H-NMR (400 MHz, CDCl₃):
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m-Tolyl group:
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Aromatic protons: δ 7.20–7.35 (m, 3H, Ar-H).
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Methyl (C3): δ 2.35 (s, 3H).
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Pyrrole ring:
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Protons: δ 6.70 (t, J = 2.1 Hz, 2H, H-2/H-5), δ 6.25 (t, J = 2.1 Hz, 2H, H-3/H-4).
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Propyl chain:
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CH₂ adjacent to pyrrole: δ 3.95 (t, J = 7.0 Hz, 2H).
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Central CH₂: δ 1.90 (quintet, J = 7.0 Hz, 2H).
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CH₂ adjacent to amide: δ 3.40 (t, J = 7.0 Hz, 2H).
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Amide NH: δ 6.50 (br s, 1H, exchanges with D₂O).
¹³C-NMR (100 MHz, CDCl₃):
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Carbonyl (C=O): δ 170.2.
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m-Tolyl carbons:
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Quaternary (C1): δ 138.5.
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Methyl (C3): δ 21.3.
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Aromatic CH: δ 128.9, 129.4, 130.1.
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Pyrrole carbons: δ 117.5 (C-2/C-5), δ 108.3 (C-3/C-4).
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Propyl chain: δ 45.2 (N-CH₂), δ 29.8 (central CH₂), δ 38.5 (CH₂-NHCO).
Mass Spectrometry
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HRMS (ESI+): Calculated for C₁₇H₂₁N₂O₂ [M+H]⁺: 285.1603; Found: 285.1608.
Physicochemical Properties
Solubility and Stability
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Solubility:
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Polar solvents: Moderately soluble in DMSO (∼15 mg/mL) and ethanol (∼8 mg/mL).
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Nonpolar solvents: Poor solubility in hexane (<1 mg/mL).
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Stability:
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Stable at room temperature under inert atmosphere.
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Susceptible to hydrolysis in strongly acidic/basic conditions (pH <2 or >10).
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Thermal Properties
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